![molecular formula C26H30N4O3 B2484219 4-[1-(2-氮杂庚烷-1-基-2-氧代乙基)-1H-苯并咪唑-2-基]-1-(4-甲氧基苯基)吡咯烷-2-酮 CAS No. 955453-88-0](/img/structure/B2484219.png)

4-[1-(2-氮杂庚烷-1-基-2-氧代乙基)-1H-苯并咪唑-2-基]-1-(4-甲氧基苯基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

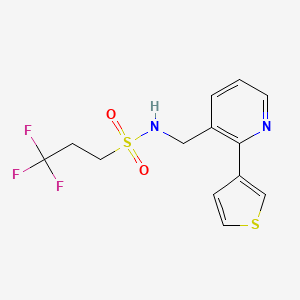

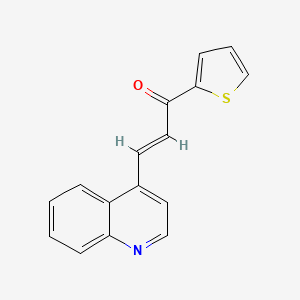

The compound of interest, "4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one", is a complex molecule that falls within the scope of heterocyclic chemistry. This domain explores compounds that contain rings of carbon atoms with at least one other element (such as nitrogen or oxygen) in the ring. The molecule incorporates elements of benzimidazole and pyrrolidinone, hinting at a potential for varied biological activities and chemical functionalities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the preparation of pyrrolidino[2',3':3,4]pyrrolidino[1,2-a]benzimidazoles utilized microwave-assisted intramolecular cycloaddition of azomethine ylides as a key step, showcasing the complexity and precision required in synthesizing such molecules (Meng, Fettinger, & Kurth, 2007).

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule and how this influences its properties and reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are crucial. For related compounds, X-ray crystallography has provided insights into the conformation and crystalline structure, revealing how molecular geometry affects intermolecular interactions (Mohammat et al., 2008).

Chemical Reactions and Properties

The chemical reactions involving compounds like the one can be diverse, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are influenced by the molecule's functional groups and underlying structure. For example, the annulation of 2-arylimidazo[1,2-a]pyridines with alkynes to form pyrido[1,2-a]benzimidazole derivatives illustrates the type of chemical transformations these molecules can undergo (Peng et al., 2015).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are integral to understanding a compound's behavior in different environments. These properties are determined by the molecular structure and functional groups present. The crystal structure and hydrogen bonding patterns of related compounds, for instance, can dictate solubility and melting points, as seen in the analysis of enaminones (Balderson et al., 2007).

科学研究应用

合成和药理潜力

- Muchowski等人(1985年)的研究探讨了抗炎和镇痛活性的合成和评价,包括5-酰基-1,2-二氢-3H-吡咯并[1,2-a]吡咯-1-羧酸及相关的环庚烯衍生物。他们发现某些化合物在镇痛试验中表现出高效力,并且具有最小的胃肠侵蚀,表明在人类镇痛应用中具有潜力(Muchowski et al., 1985)。

化学稳定性和抑制活性

- Kohl等人(1992年)研究了[(吡啶甲基)亚砜基]苯并咪唑酮及其在酸性条件下的活化,导致活性环状亚砜胺的形成。他们旨在鉴定在中性pH下具有高抑制活性但低反应性的化合物,展示了这类化合物中立体和氢键性质的重要性(Kohl et al., 1992)。

结构多样性库的生成

- Roman(2013年)以2-乙酰基噻吩衍生的酮基Mannich碱作为各种烷基化和环闭合反应的起始物质。这项工作对于生成各种化合物库至关重要,包括吡啶、苯二氮䓬和苯并噻吩衍生物,突显了类似化合物在合成化学中的多功能性(Roman, 2013)。

电化学研究和生物还原性质

- Zaki等人(2012年)探讨了咪唑并[4,5-d]吡咯并[3,2-f][1,3]二氮䓬衍生物的合成和电化学评价。他们发现某些化合物,如7-乙基-3-(4-甲氧基苯基)-8-氧代-7,8-二氢-3H-咪唑并[4,5-d]吡咯并[3,2-f][1,3]二氮䓬-9-碳腈,显示出提示生物还原性质的还原电位,这对于潜在的药理应用具有重要意义(Zaki et al., 2012)。

血管舒张活性和QSAR研究

- Nofal等人(2013年)对2-烷氧基-4-芳基-6-(1H-苯并咪唑-2-基)-3-吡啶碳腈进行了研究,揭示了显著的血管舒张性质。这项研究突显了类似化合物在开发治疗心血管疾病方面的潜力(Nofal et al., 2013)。

作用机制

Target of Action

The primary target of STL300470 is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids, specifically in the beta-oxidation cycle where it catalyzes the third step, which is the oxidation of L-3-hydroxyacyl-CoA by NAD+.

Mode of Action

The compound’s interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 could potentially inhibit or alter the enzyme’s activity, affecting the beta-oxidation cycle of fatty acids .

Biochemical Pathways

STL300470, through its interaction with 3-hydroxyacyl-CoA dehydrogenase type-2, affects the beta-oxidation cycle, a crucial pathway in fatty acid metabolism. This could lead to downstream effects on energy production, as the beta-oxidation of fatty acids is a major source of ATP .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose is absorbed into the bloodstream, distributed to the target site, metabolized, and finally excreted from the body .

Result of Action

The molecular and cellular effects of STL300470’s action depend on its interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 and the subsequent impact on the beta-oxidation cycle. Changes in this pathway could potentially affect energy production and other metabolic processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of STL300470. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s ability to interact with its target .

属性

IUPAC Name |

4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-33-21-12-10-20(11-13-21)29-17-19(16-24(29)31)26-27-22-8-4-5-9-23(22)30(26)18-25(32)28-14-6-2-3-7-15-28/h4-5,8-13,19H,2-3,6-7,14-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXMCQNPRFDWGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)

![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)

![6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2484147.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)

![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2484157.png)